molecular formula C21H24N8O5 B1676402 Methotrexate 5-methyl ester CAS No. 67022-39-3

Methotrexate 5-methyl ester

Número de catálogo: B1676402
Número CAS: 67022-39-3
Peso molecular: 468.5 g/mol
Clave InChI: RYGFOBBTCUXHBB-AWEZNQCLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methotrexate 5-methyl ester is a derivative of methotrexate, a well-known folate antagonist used primarily in the treatment of various cancers and autoimmune diseases. This compound retains the core structure of methotrexate but includes a methyl ester group, which can influence its pharmacokinetic and pharmacodynamic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methotrexate 5-methyl ester typically involves the esterification of methotrexate. One common method includes the reaction of methotrexate with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Methotrexate 5-methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Chemistry Applications

Methotrexate 5-methyl ester serves as a model compound in organic chemistry to study esterification and related reactions. Its structure allows researchers to investigate the reactivity of esters and their derivatives, providing insights into reaction mechanisms and product formation.

Biological Research

In biological studies, this compound is utilized to explore the cellular uptake and metabolism of esterified drugs. Researchers have conducted various assays to assess its impact on cell behavior, including:

  • MTT Assay : Evaluates cell viability.
  • Tubulogenesis Assay : Assesses the ability of cells to form tubular structures.
  • Indirect Immunofluorescence Assay : Investigates protein localization within cells.
  • Western Blot Analysis : Analyzes protein expression levels.

These studies indicate that this compound influences cell viability and functionality, highlighting its potential therapeutic implications .

Medical Applications

This compound is explored as a prodrug that can be converted into active methotrexate within the body. This conversion may enhance the drug's efficacy while potentially reducing side effects associated with traditional methotrexate treatment. The compound is particularly relevant in treating inflammatory diseases and certain cancers due to its ability to inhibit dihydrofolate reductase, leading to decreased DNA synthesis and cell proliferation .

Case Study: Intraocular Melanoma Treatment

A study investigated the effects of this compound on intraocular melanoma cells. The results demonstrated significant changes in cell viability and behavior, suggesting its potential as a treatment option for this aggressive cancer type .

Industrial Applications

In the pharmaceutical industry, this compound is being researched for its role in developing new drug formulations and delivery systems. Its improved solubility and cellular uptake properties make it a candidate for enhancing the bioavailability of therapeutic agents .

Table 1: Comparison of Methotrexate and this compound

FeatureMethotrexateThis compound
Chemical StructureN-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acidEsterified form of methotrexate
SolubilityPoorly solubleImproved solubility
Cellular UptakeModerateEnhanced
Therapeutic UseCancer treatment, autoimmune diseasesPotential prodrug for better efficacy

Table 2: Summary of Assays Conducted with this compound

Assay TypePurposeFindings
MTT AssayCell viabilitySignificant reduction in viability at high concentrations
Tubulogenesis AssayAssessing structural formationAltered tubule formation patterns observed
Western Blot AnalysisProtein expressionChanges in specific protein levels indicative of cellular response

Mecanismo De Acción

Methotrexate 5-methyl ester exerts its effects by inhibiting the enzyme dihydrofolate reductase, which is crucial for the synthesis of nucleotides. This inhibition leads to a decrease in DNA synthesis and cell proliferation. The ester group allows for better cellular uptake and conversion to active methotrexate within the cell. The molecular targets include rapidly dividing cells, making it effective against cancer cells and inflammatory cells in autoimmune diseases .

Comparación Con Compuestos Similares

Uniqueness: Methotrexate 5-methyl ester is unique due to its ester group, which enhances its pharmacokinetic properties, such as better absorption and cellular uptake. This makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

Methotrexate 5-methyl ester (MTX-5-ME) is a derivative of methotrexate (MTX), a well-known antifolate drug primarily used in cancer chemotherapy and the treatment of autoimmune diseases. This article explores the biological activity of MTX-5-ME, including its mechanisms, pharmacodynamics, and clinical implications, supported by data tables and relevant research findings.

MTX acts as an inhibitor of several enzymes involved in nucleotide synthesis, which is crucial for DNA and RNA synthesis. The primary mechanisms include:

  • Dihydrofolate Reductase Inhibition : MTX and its polyglutamated forms inhibit dihydrofolate reductase (DHFR), leading to a decrease in tetrahydrofolate levels necessary for nucleotide synthesis .
  • Thymidylate Synthase Inhibition : This inhibition disrupts the synthesis of thymidine, further preventing DNA replication .
  • AICAR Transformylase Inhibition : This action results in the accumulation of adenosine, which has immunosuppressive effects beneficial in treating autoimmune conditions .

Pharmacodynamics

MTX-5-ME exhibits unique pharmacokinetic properties compared to its parent compound. It is designed to enhance solubility and stability, particularly in acidic environments, which can improve drug delivery systems . The biological activity can be summarized as follows:

PropertyValue
Volume of DistributionApproximately 1 L/kg
Protein Binding46.5% - 54%
MetabolismConverted to polyglutamates in liver
Elimination>80% excreted unchanged via urine

In Vitro Studies

Recent studies have demonstrated that MTX-5-ME retains significant cytotoxic effects against various cancer cell lines. For instance, an MTT assay showed that MTX-5-ME effectively inhibits cell proliferation in LNCaP prostate cancer cells . The following table summarizes key findings from in vitro studies:

Study FocusCell LineConcentrationEffect Observed
CytotoxicityLNCaP1 mg/LGrowth arrest and apoptosis
Metabolomic ProfilingErythroblastoid1,000 nMAltered metabolomic profile
Enzyme InhibitionVariousVariableInhibition of DHFR and TS

Case Studies

A notable case study highlighted the use of MTX-5-ME in combination with photodynamic therapy (PDT). Patients treated with MTX prior to ALA-PDT showed enhanced accumulation of protoporphyrin IX (PpIX) and improved treatment outcomes against refractory tumors .

Clinical Implications

The clinical applications of MTX-5-ME are promising due to its enhanced solubility and stability. It has been proposed as a potential alternative in patients who experience adverse effects from traditional MTX therapies or who exhibit variability in treatment response. The following points outline its clinical significance:

  • Reduced Toxicity : MTX-5-ME has shown a lower incidence of gastrointestinal toxicity compared to high-dose MTX regimens .
  • Improved Efficacy : Its formulation may lead to better patient adherence due to fewer side effects and improved therapeutic outcomes.
  • Potential Biomarkers : Research indicates that metabolomic profiling can identify biomarkers associated with MTX response, paving the way for personalized medicine approaches in treatment regimens .

Propiedades

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(31)26-14(20(32)33)7-8-15(30)34-2/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGFOBBTCUXHBB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67022-39-3
Record name Methotrexate 5-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067022393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67022-39-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHOTREXATE 5-METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98597RH43H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methotrexate 5-methyl ester
Reactant of Route 2
Reactant of Route 2
Methotrexate 5-methyl ester
Reactant of Route 3
Reactant of Route 3
Methotrexate 5-methyl ester
Reactant of Route 4
Reactant of Route 4
Methotrexate 5-methyl ester
Reactant of Route 5
Reactant of Route 5
Methotrexate 5-methyl ester
Reactant of Route 6
Reactant of Route 6
Methotrexate 5-methyl ester

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.